molecular formula C10H20ClNO2 B2380279 (2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride CAS No. 42205-81-2

(2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride

Cat. No. B2380279
CAS RN: 42205-81-2
M. Wt: 221.73
InChI Key: RDOKCEZOAOPTNO-WLYNEOFISA-N
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Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry and drug design. Piperidine derivatives are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry reactions. The exact method would depend on the specific substituents and their positions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific arrangement of its atoms and the stereochemistry at its chiral centers. The (2S,4R) prefix indicates the configuration of the chiral centers in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperidine derivatives can undergo a variety of reactions, including substitutions, additions, and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific structure .

Scientific Research Applications

Vinylfluoro Group as an Acetonyl Cation Equivalent

A study by Purkayastha et al. (2010) discusses the use of a vinylfluoro group, similar in structure to (2S,4R)-4-tert-butylpiperidine-2-carboxylic acid; hydrochloride, in the stereoselective synthesis of pipecolic acid derivatives. This highlights its potential in organic synthesis, particularly for creating complex molecular structures (Purkayastha et al., 2010).

Perfluoro-tert-butyl 4-Hydroxyproline Synthesis

Tressler and Zondlo (2014) synthesized variants of perfluoro-tert-butyl 4-hydroxyproline, closely related to the compound . Their work demonstrates its application in 19F NMR, offering a route for its use in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Utilization in Chiral Bicyclic 3-hydroxypiperidines Synthesis

Wilken et al. (1997) utilized a compound structurally similar to (2S,4R)-4-tert-butylpiperidine-2-carboxylic acid; hydrochloride in the synthesis of new chiral bicyclic 3-hydroxypiperidines. This synthesis method showcases its potential in creating stereochemically complex organic molecules (Wilken et al., 1997).

Synthesis of tert-Butyl 3-Allyl-4-hydroxypiperidine-1-carboxylates

Boev et al. (2015) explored the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, similar in structure to the compound of interest. Their research provides insights into its potential use in creating diverse organic compounds (Boev et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many piperidine derivatives are active in the central nervous system, acting on various receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its properties for drug design, or investigating its synthetic methods .

properties

IUPAC Name

(2S,4R)-4-tert-butylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)7-4-5-11-8(6-7)9(12)13;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOKCEZOAOPTNO-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCNC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCN[C@@H](C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-Tert-butylpiperidine-2-carboxylic acid;hydrochloride

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